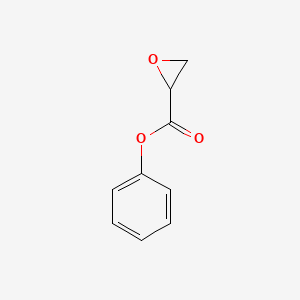

Phenyl oxirane-2-carboxylate

説明

特性

CAS番号 |

57338-52-0 |

|---|---|

分子式 |

C9H8O3 |

分子量 |

164.16 g/mol |

IUPAC名 |

phenyl oxirane-2-carboxylate |

InChI |

InChI=1S/C9H8O3/c10-9(8-6-11-8)12-7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChIキー |

WBZFMJOAUABCPY-UHFFFAOYSA-N |

正規SMILES |

C1C(O1)C(=O)OC2=CC=CC=C2 |

製品の起源 |

United States |

Phenyl Oxirane-2-Carboxylate: Synthesis Pathways, Mechanistic Causality, and Stereoselective Resolution

Executive Summary

Phenyl oxirane-2-carboxylates, commonly referred to as phenyl glycidates, are highly versatile synthetic intermediates characterized by the dual functionality of a highly strained three-membered cyclic ether (epoxide) and a carboxylate group[1][2]. This unique structural motif makes them indispensable in the synthesis of complex active pharmaceutical ingredients (APIs), such as the calcium channel blocker diltiazem and the oncology drug taxol[3][4], as well as in the formulation of specialty aroma chemicals[5].

This technical guide provides an in-depth analysis of the primary synthetic route—the Darzens condensation—detailing the mechanistic causality behind reaction parameters, stereochemical control, and validated protocols for isolating enantiopure (2R,3S) isomers critical for drug development.

Mechanistic Pathway: The Darzens Condensation

The foundational method for synthesizing phenyl oxirane-2-carboxylates is the Darzens condensation (or glycidic ester condensation), first discovered by Auguste Georges Darzens in 1904[6]. The reaction constructs the oxirane ring via the condensation of an aromatic aldehyde (e.g., benzaldehyde) or ketone with an α -haloester (e.g., methyl chloroacetate) in the presence of a strong base[6][7].

Step-by-Step Mechanistic Causality

The synthesis is not a concerted process but proceeds through a highly orchestrated, two-step sequence:

-

Aldol-Type Addition (C–C Bond Formation): The base (typically sodium methoxide or sodium amide) deprotonates the α -haloester to generate a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. Causality of Temperature: This step is highly exothermic. Strict thermal control (typically -10°C to 0°C) is mandatory to prevent runaway kinetics and suppress side reactions, such as the self-condensation of the ester[6].

-

Intramolecular SN2 Epoxidation (Ring Closure): The resulting alkoxide intermediate undergoes an intramolecular SN2 substitution. The oxygen anion attacks the adjacent carbon bearing the halogen, displacing the halide ion (e.g., Cl− ) to close the strained oxirane ring[6]. Causality of Temperature: Unlike the first step, this ring closure requires activation energy. The reaction must be gradually warmed to room temperature to drive the SN2 displacement to completion[8].

Fig 1: Mechanistic pathway of the Darzens condensation forming the oxirane ring.

Subsequent Reactivity & Decarboxylation Risks

A critical consideration during synthesis is the inherent instability of the glycidic acid. If the ester is prematurely hydrolyzed under harsh basic or acidic conditions, the resulting phenyl oxirane-2-carboxylic acid rapidly decarboxylates. This decarboxylation triggers a rearrangement of the epoxide into a homologous aldehyde or ketone[6][7]. Therefore, anhydrous conditions and careful pH management during workup are non-negotiable to preserve the oxirane-2-carboxylate structure.

Stereochemical Control and Kinetic Resolution

The Darzens condensation typically yields a diastereomeric mixture of cis and trans glycidates. Because the bulky phenyl and carboxylate groups experience severe steric clash in the cis configuration, the trans diastereomer is thermodynamically favored and can be enriched via standard crystallization or chromatographic methods[9].

However, for pharmaceutical applications (such as the synthesis of diltiazem), absolute enantiopurity is required. The target is specifically the (2R,3S) enantiomer of the trans diastereomer[9].

Enzymatic Kinetic Resolution

To isolate the (2R,3S) enantiomer from the racemic trans mixture, enzymatic kinetic resolution is the industry standard. Specific lipases, such as "Lipase MAP" or "Candida Lipase-OF", exhibit profound stereoselectivity[9]. The enzyme selectively hydrolyzes the (2S,3R) enantiomer into its corresponding water-soluble glycidic acid, leaving the desired (2R,3S) methyl ester intact in the organic phase[9].

Fig 2: Enzymatic kinetic resolution workflow for isolating the (2R,3S) enantiomer.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate checkpoints confirm the success of the preceding mechanistic steps.

Protocol 1: Synthesis of Racemic trans-Methyl 3-phenyloxirane-2-carboxylate

Objective: Execute a Darzens condensation to yield the racemic trans-glycidate.

-

Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve benzaldehyde (1.0 equiv) and methyl chloroacetate (1.2 equiv) in anhydrous methanol (or THF for better solubility control).

-

Thermal Control: Submerge the reaction vessel in an ice-salt bath to achieve an internal temperature of -10°C. Validation: Use an internal thermocouple; do not proceed until the temperature stabilizes, as the subsequent aldol addition is highly exothermic.

-

Base Addition: Add sodium methoxide (1.2 equiv, 25% w/w in methanol) dropwise over 1 hour. Maintain the internal temperature below 0°C to prevent self-condensation of the ester.

-

Epoxidation Phase: Once addition is complete, remove the cooling bath and allow the mixture to warm to 25°C over 3 hours. Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the benzaldehyde spot and the emergence of a new, UV-active spot indicates successful SN2 ring closure[8].

-

Quench and Extraction: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Recrystallize the crude oil from hot ethanol to enrich the thermodynamically stable trans-diastereomer.

Protocol 2: Enzymatic Resolution for the (2R,3S) Enantiomer

Objective: Isolate the enantiopure (2R,3S) ester using lipase-mediated hydrolysis[9].

-

Dispersion: Suspend the racemic trans-methyl 3-phenyloxirane-2-carboxylate (10 g) in 100 mL of 0.1 M potassium phosphate buffer (pH 7.0). Add 10 mL of toluene to aid substrate dissolution.

-

Enzyme Addition: Add 500 mg of Lipase MAP (Amano).

-

pH-Stat Monitoring (Self-Validation): As the (2S,3R) ester hydrolyzes into glycidic acid, the pH will drop. Use an automated pH-stat titrator to maintain the pH at 7.0 by adding 1.0 M NaOH. Validation: The reaction is deemed 50% complete (ideal kinetic resolution) when exactly 0.5 equivalents of NaOH have been consumed.

-

Separation: Halt the reaction by filtering out the immobilized enzyme. Extract the aqueous mixture with methyl tert-butyl ether (MTBE).

-

Isolation: The organic MTBE layer contains the highly enantioenriched (2R,3S) ester. The aqueous layer contains the unwanted (2S,3R) acid salt. Concentrate the organic layer to yield the final API intermediate[9].

Quantitative Data & Analytics

To ensure rigorous analytical validation, the following tables summarize the expected physicochemical properties and comparative synthesis metrics.

Table 1: Physicochemical and Spectral Data of Methyl 3-phenyloxirane-2-carboxylate

| Property / Metric | Value / Description | Analytical Significance |

| Molecular Formula | C10H10O3 | Confirms baseline composition[2]. |

| Molecular Weight | 178.18 g/mol | Target mass for MS validation. |

| Boiling Point | ~112−115 °C at 0.12 Torr | Indicates high boiling nature; requires high vacuum distillation[4]. |

| 1 H NMR (Oxirane Protons) | δ 3.40 (d, J=1.6 Hz), 4.01 (d, J=1.6 Hz) | The small coupling constant (J=1.6 Hz) definitively proves the trans configuration[4]. |

| Predicted CCS ( [M+H]+ ) | 131.1 Ų | Useful for ion mobility-mass spectrometry (IM-MS) verification[10]. |

Table 2: Comparative Stereoselective Methodologies

| Methodology | Target Enantiomer | Typical Yield | Enantiomeric Excess (ee%) | Key Reagent/Catalyst |

| Enzymatic Resolution | (2R,3S) Ester | 45-48% (Max 50%) | > 98% | Lipase MAP / Candida Lipase-OF[9] |

| Jacobsen HKR | (R) -Ester | 40-45% | > 95% | Chiral Salen-Co(III) complex[8] |

| Asymmetric Darzens | (2R,3S) Ester | 85-99% | > 99% | Chiral Boron-Lewis Acid[7] |

(Note: While Asymmetric Darzens offers higher theoretical yields by avoiding the 50% kinetic resolution cap, Enzymatic Resolution remains highly favored in industrial scale-up due to reagent cost-efficiency and operational simplicity[7][9].)

References

-

2-phenyloxirane-2-carboxylate (C9H8O3). PubChemLite / Université du Luxembourg. Available at: [Link]

-

Asymmetric Reduction of Aromatic Ketones. II. An Enantioselective Synthesis of Methyl (2R, 3S)-3-(4-Methoxyphenyl)glycidate. J-Stage. Available at: [Link]

-

Effect of Phase-Transfer Catalyst on Stereochemistry of tert-Butyl-3-aryl(alkyl)-Substituted Glycidates. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

An Aroma Chemical Profile: Ethyl Methyl Phenyl Glycidate. Perfumer & Flavorist. Available at: [Link]

-

Synthesis of Ethyl Methylphenylglycidate. ScienceMadness. Available at: [Link]

-

Darzens reaction. Wikipedia. Available at: [Link]

-

The Darzens Glycidic Ester Condensation. ResearchGate. Available at: [Link]

- US6521445B1 - Process for preparing optically active glycidate esters.Google Patents.

Sources

- 1. CAS 80532-66-7: methyl 2-methyl-3-phenyloxirane-2-carboxyl… [cymitquimica.com]

- 2. Buy 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 [smolecule.com]

- 3. Asymmetric Reduction of Aromatic Ketones. II. An Enantioselective Synthesis of Methyl (2R, 3S)-3-(4-Methoxyphenyl)glycidate [jstage.jst.go.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. Darzens reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US6521445B1 - Process for preparing optically active glycidate esters - Google Patents [patents.google.com]

- 10. PubChemLite - 2-phenyloxirane-2-carboxylate (C9H8O3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Phenyl Oxirane-2-carboxylate and its Analogue, Ethyl 3-Phenylglycidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for key glycidic esters, with a primary focus on ethyl 3-phenylglycidate as a readily accessible analogue for the commercially significant phenyl oxirane-2-carboxylate. A detailed interpretation of chemical shifts, coupling constants, and multiplicities is presented, grounded in the fundamental principles of NMR theory as they apply to the unique electronic environment of the oxirane ring and the influence of the aromatic system. This whitepaper serves as a practical reference for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary framework for the structural elucidation and purity assessment of this important class of compounds.

Introduction: The Significance of Glycidic Esters

Glycidic esters, characterized by a strained three-membered epoxide ring adjacent to an ester functionality, are versatile synthetic intermediates. Their utility stems from the electrophilic nature of the oxirane ring, which is susceptible to nucleophilic ring-opening reactions, providing a facile route to a variety of functionalized molecules. Phenyl oxirane-2-carboxylate and its derivatives are of particular interest in the pharmaceutical and flavor and fragrance industries. For instance, ethyl 3-phenylglycidate is known for its characteristic strawberry-like aroma and is used as a flavoring agent.[1] The biological activity and chemical reactivity of these compounds are intrinsically linked to their three-dimensional structure, making unambiguous characterization by NMR spectroscopy a critical step in their synthesis and application.

This guide will utilize ethyl 3-phenylglycidate as a primary exemplar for the in-depth analysis of ¹H and ¹³C NMR spectra due to the greater availability of its spectral data. The principles and observed spectral patterns will then be extrapolated to predict the NMR characteristics of the closely related phenyl oxirane-2-carboxylate.

Fundamental Principles of NMR Spectroscopy of Epoxides and Esters

The interpretation of the NMR spectra of glycidic esters requires an understanding of the key factors that influence the chemical shifts and coupling constants of the nuclei within the molecule.

-

The Oxirane Ring: The protons and carbons of the epoxide ring typically resonate in specific regions of the NMR spectrum. The high ring strain and the electronegativity of the oxygen atom lead to a deshielding effect on the ring protons and carbons compared to their acyclic ether counterparts. The chemical shifts of the oxirane protons are also highly dependent on their stereochemical relationship (cis or trans) to the substituents on the ring.

-

The Phenyl Group: The aromatic protons of the phenyl group will typically appear as a complex multiplet in the region of 7.0-8.0 ppm in the ¹H NMR spectrum. The exact chemical shifts are influenced by the electronic effects of the rest of the molecule. The carbons of the phenyl ring will give rise to several signals in the aromatic region of the ¹³C NMR spectrum (typically 120-140 ppm), with the ipso-carbon (the carbon directly attached to the oxirane ring) often showing a distinct chemical shift.

-

The Ester Group: The ester functionality introduces characteristic signals in both the ¹H and ¹³C NMR spectra. In the case of ethyl 3-phenylglycidate, the ethoxy group will present as a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The carbonyl carbon of the ester group is highly deshielded and will appear at the downfield end of the ¹³C NMR spectrum, typically in the range of 165-175 ppm.

¹H and ¹³C NMR Spectral Data of Ethyl 3-Phenylglycidate

The ¹H and ¹³C NMR spectral data for ethyl 3-phenylglycidate are summarized in the tables below. The data is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Data for Ethyl 3-Phenylglycidate (mixture of cis and trans isomers)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~3.5 - 4.2 | d | ~2 - 4 | Oxirane proton |

| H-3 | ~3.8 - 4.5 | d | ~2 - 4 | Oxirane proton |

| -OCH₂CH₃ | ~4.0 - 4.3 | q | ~7.1 | Methylene protons |

| -OCH₂CH₃ | ~1.1 - 1.4 | t | ~7.1 | Methyl protons |

| Aromatic-H | ~7.2 - 7.5 | m | - | Phenyl protons |

Note: The chemical shifts for the oxirane protons (H-2 and H-3) can vary depending on the cis/trans isomeric ratio and the specific solvent used. The coupling constant between these two protons is typically small.

Table 2: ¹³C NMR Data for Ethyl 3-Phenylglycidate (mixture of cis and trans isomers)

| Signal | Chemical Shift (δ, ppm) | Assignment |

| -C=O | ~168 - 172 | Ester carbonyl carbon |

| Aromatic-C | ~125 - 135 | Phenyl carbons |

| C-2 | ~56 - 60 | Oxirane carbon |

| C-3 | ~58 - 62 | Oxirane carbon |

| -OCH₂CH₃ | ~61 - 63 | Methylene carbon |

| -OCH₂CH₃ | ~14 | Methyl carbon |

Spectral Analysis and Interpretation

The ¹H NMR spectrum of ethyl 3-phenylglycidate is characterized by the distinct signals of the ethoxy group, the aromatic protons, and the protons of the oxirane ring. The diastereotopic nature of the oxirane protons can lead to complex splitting patterns, and the cis and trans isomers may exhibit slightly different chemical shifts, potentially leading to the observation of two sets of signals for the oxirane protons if the sample is a mixture.

The ¹³C NMR spectrum provides complementary information, with the downfield signal of the ester carbonyl carbon being a key diagnostic peak. The two carbons of the oxirane ring will have similar chemical shifts, and the carbons of the phenyl ring will appear in the expected aromatic region.

Predicted ¹H and ¹³C NMR Spectra of Phenyl Oxirane-2-carboxylate

Based on the analysis of ethyl 3-phenylglycidate, we can predict the key features of the ¹H and ¹³C NMR spectra of phenyl oxirane-2-carboxylate. The primary difference will be the absence of the signals for the ethyl group and the presence of additional signals for the phenyl ester group.

Predicted ¹H NMR Features for Phenyl Oxirane-2-carboxylate:

-

Oxirane Protons (H-2 and H-3): Similar to the ethyl ester, these protons are expected to appear as doublets with a small coupling constant in the region of 3.5-4.5 ppm.

-

Aromatic Protons: Two sets of aromatic signals will be present. One set corresponding to the phenyl group attached to the oxirane ring and another set for the phenyl group of the ester. These will likely overlap in the 7.0-8.0 ppm region, resulting in a complex multiplet.

Predicted ¹³C NMR Features for Phenyl Oxirane-2-carboxylate:

-

Ester Carbonyl Carbon: A signal in the downfield region, ~165-170 ppm.

-

Aromatic Carbons: A more complex set of signals in the 120-150 ppm region corresponding to the two different phenyl rings. The ipso-carbons of both rings will likely have distinct chemical shifts.

-

Oxirane Carbons (C-2 and C-3): Signals in the range of 55-65 ppm.

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for the preparation and acquisition of NMR spectra for glycidic esters.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the glycidic ester sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire (zg).

-

Set appropriate parameters, including the spectral width, number of scans, and relaxation delay.

-

-

¹³C NMR:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., zgpg30).

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

-

2D NMR (Optional but Recommended):

-

Acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard (TMS).

-

Visualization of Molecular Structure and NMR Interactions

Diagrams created using Graphviz can help visualize the molecular structures and key NMR correlations.

Caption: Molecular structures of Phenyl Oxirane-2-carboxylate and Ethyl 3-Phenylglycidate.

Caption: Key ³JHH (through-bond) coupling correlations in Ethyl 3-Phenylglycidate.

Conclusion

This technical guide has provided a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of phenyl oxirane-2-carboxylate, primarily through the comprehensive analysis of its close structural analogue, ethyl 3-phenylglycidate. The presented data, analysis, and experimental protocols offer a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this important class of molecules. A thorough understanding of their NMR spectral properties is fundamental to ensuring structural integrity, assessing purity, and ultimately, advancing their application in various fields of chemical science.

References

-

PubChem. Ethyl 3-phenylglycidate. National Center for Biotechnology Information. [Link][2]

-

The Good Scents Company. strawberry glycidate 2 ethyl 3-phenylglycidate. [Link][3]

-

Ningbo Inno Pharmchem Co., Ltd. The Aromatic Profile of Ethyl 3-Methyl-3-Phenylglycidate: A Deep Dive into its Chemical Structure and Scent. [Link][4]

-

PrepChem.com. Synthesis of ethyl 3-methyl-3-phenylglycidate. [Link][5]

-

MDPI. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain. [Link][6]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link][8]

Sources

- 1. ETHYL 3-PHENYLGLYCIDATE | 121-39-1 [chemicalbook.com]

- 2. Ethyl 3-phenylglycidate | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. strawberry glycidate 2, 121-39-1 [thegoodscentscompany.com]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Ethyl 3-phenylglycidate | SIELC Technologies [sielc.com]

- 8. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]

toxicity and safety data for phenyl oxirane-2-carboxylate

This in-depth technical guide explores the toxicological profile, metabolic clearance mechanisms, and safety protocols for phenyl oxirane-2-carboxylate derivatives (commonly encountered as methyl or ethyl 3-phenylglycidate). Designed for researchers and drug development professionals, this whitepaper synthesizes regulatory data with actionable laboratory methodologies.

Chemical Identity and Physical Properties

Phenyl oxirane-2-carboxylate esters are synthetic epoxides widely utilized as chemical intermediates and flavoring agents[1][2]. Despite the intrinsic electrophilic reactivity of the oxirane (epoxide) ring, these compounds exhibit a highly manageable safety profile when handled correctly.

| Property | Description / Value |

| Chemical Name | Phenyl oxirane-2-carboxylate (Ethyl / Methyl esters) |

| Common Synonyms | Ethyl 3-phenylglycidate; Methyl beta-phenylglycidate[2] |

| Molecular Formula | C₁₁H₁₂O₃ (Ethyl ester); C₁₀H₁₀O₃ (Methyl ester) |

| Appearance | Colorless to pale yellow clear liquid[2] |

| Solubility | Practically insoluble in water; Soluble in ethanol[2] |

Toxicological Profile

The toxicity of phenyl oxirane-2-carboxylate is defined by a sharp contrast between its low systemic toxicity and its localized reactivity.

| Toxicity Endpoint | Classification / Value | Reference |

| Acute Oral Toxicity | LD50 (Rat) > 5000 mg/kg | [3] |

| Acute Dermal Toxicity | LD50 (Rabbit) > 5000 mg/kg | [3] |

| Skin Irritation | Mild to Moderate Irritant (GHS H315) | [1][4] |

| Eye Irritation | Serious Eye Irritant (GHS H319) | [1][4] |

| Sensitization | Skin Sensitizer Category 1 (GHS H317) | [5] |

| Environmental | Very toxic to aquatic life (GHS H400 / H410) | [5][6] |

Mechanistic Insight: The high LD50 values indicate that acute systemic toxicity is negligible[3]. However, the localized reactivity of the strained oxirane ring makes these compounds serious eye irritants and mild skin irritants[1][4]. Furthermore, the electrophilic nature of the epoxide allows it to haptenate skin proteins, forming the mechanistic basis for its classification as a Category 1 skin sensitizer[5].

Metabolic Pathways and Pharmacokinetics

The discrepancy between the chemical reactivity of epoxides and their low systemic toxicity in vivo is explained by rapid enzymatic detoxification. Phenyl oxirane-2-carboxylate does not accumulate systemically; it is efficiently cleared via two primary pathways[7][8].

-

Epoxide Hydrolase (EH) Cleavage: EH catalyzes the addition of water across the oxirane ring, resulting in the formation of vicinal trans-diols[7][8]. This reaction is highly efficient and neutralizes the electrophilic threat. The resulting diols are highly polar and are rapidly excreted in the urine, either unchanged or following Phase II conjugation (glucuronidation or sulfation)[7].

-

Glutathione (GSH) Conjugation: As a secondary pathway, glutathione S-transferase (GST) facilitates the nucleophilic attack of GSH specifically on the C2 position of the phenylglycidate[7]. This yields a mercapturic acid conjugate that is subsequently renally excreted[7].

Metabolic clearance pathways of phenyl oxirane-2-carboxylate via EH and GST.

Experimental Protocol: In Vitro Epoxide Hydrolase Kinetic Assay

To evaluate the metabolic stability and clearance rate of phenyl oxirane-2-carboxylate during toxicological screening, an in vitro microsomal assay is employed. This protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology:

-

Preparation of Reaction Mixture: Suspend human or rat liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: The physiological pH ensures the optimal native conformation and catalytic activity of microsomal epoxide hydrolase.

-

-

Control Validation: Prepare a negative control using heat-inactivated microsomes (boiled for 10 minutes).

-

Causality: This isolates enzymatic clearance from spontaneous chemical hydrolysis, ensuring the observed degradation is purely biologically driven and validating the assay's specificity.

-

-

Substrate Initiation: Add phenyl oxirane-2-carboxylate to a final concentration of 10 µM. Incubate at 37°C in a shaking water bath.

-

Reaction Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard.

-

Causality: Cold acetonitrile rapidly denatures the enzymes, instantly halting the reaction to provide precise kinetic snapshots. The internal standard normalizes ionization variations during downstream mass spectrometry.

-

-

Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent epoxide and the stoichiometric formation of the vicinal diol.

Step-by-step in vitro epoxide hydrolase kinetic assay workflow.

Safety, Handling, and Environmental Protocols

Due to the localized irritation and severe aquatic toxicity risks[5][6], strict handling protocols must be enforced in the laboratory.

Step-by-Step Handling & Spill Response:

-

Personal Protective Equipment (PPE): Operators must wear nitrile gloves, chemical splash goggles, and a laboratory coat.

-

Causality: Nitrile provides a robust barrier against ester penetration, preventing dermal haptenation and subsequent sensitization (H317)[5].

-

-

Engineering Controls: All transfers of concentrated phenyl oxirane-2-carboxylate must be conducted within a certified chemical fume hood.

-

Causality: Prevents the inhalation of volatile organic compounds and mitigates respiratory tract irritation[4].

-

-

Spill Containment: In the event of a spill, immediately isolate the area. Do NOT use water to flush the spill into drains, as the compound is highly toxic to aquatic environments[5][6].

-

Neutralization and Cleanup: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Avoid contact with strong acids or bases.

-

Causality: Strong acids or bases can catalyze rapid, exothermic polymerization of the epoxide ring, leading to secondary thermal hazards[1].

-

-

Disposal: Sweep the absorbed material into a highly visible, chemically resistant waste container for incineration according to local environmental regulations.

Regulatory Status

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has extensively evaluated phenyl glycidate derivatives. They concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[2][9]. This regulatory stance is heavily grounded in the rapid first-pass metabolism by epoxide hydrolase, which prevents systemic accumulation and neutralizes the reactive epoxide moiety before it can exert systemic toxicity[7][9].

References

- INCHEM. "EPOXIDES". inchem.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg8X14ccG015kOrEc-dFn2RHRUYY3B-uf7uLy5J3taOGLQFxlB8jUrNl_29E1z8G8T-x-ga1Iey0CfYdkCSh0iBeemwslYZFLLF4pRJ0AWIuIgAUH240pWCjir4sbtXXrXaYlYCFo69viyZl-c1odA_zU5ZAU=]

- Scentspiracy. "Aldehyde C16 EPG (Ethyl Phenyl Glycidate)". scentspiracy.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEciPIxbSUiE02txOZmnh2sn4M5C5KCKwel188Z9D9OI2eAzFxyqJai-bmi3NLlKwhNA3EnsWAwex-x_J8DdsMWQ3jDcSS_B7G8qB9meqiyDc9LAmiCYyigyt-HqcWaizMfDWJwKnHV5FSrrdLPH1hjsAz1uxHpSNRzrJBsTvk=]

- Vigon. "501002 ethyl phenyl glycidate safety data sheet". vigon.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI3JVsMyMh-DoiVr6lR8ddUdXmu2bRXrhganGW2EoxMnNQ3T3Ykt_hHXNXkcfGd38MeHdUzvu6XGixKbFPgKe5xYZC5nDr4m6KRAyygwamzTC9Jx0jyE0tYL85Fd9py2f5m7-uHg_K2unPo3CYaKTrSbLE2nS8rePejA5LJ0ibiApng2KAMk53WZkPtIV8HpJDIPpyYJtwoV5xqJ-o-Cpbsa9I2S_kNShIUaoQ9t2gsVUyIbyYGZ0=]

- Madar Corporation. "ALDEHYDE C-16". madarcorporation.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ-cO2JnEL_sgBLgFPSKeQZrZmPt-TEIkB2mbTDaRUG1SAJpATRCmhBwDQkXnl3H0SBx0nml_gsky9ncMkC264ZAns0S2ivnH9fn2PhBDGTRME-YNMXYoOcPcqLgaF1dVef3haPShgI-qmtP9iL0QCUYOFcBnfJTpNhTyv4PL_5Xy3klilT7NQwKqnDjbgn0NO4LBXGMLt2IQyW0SvuWmSdm9jRfdNuAElAynQWzEvgga7ew8bPsBlYrW3J40cua7XtfnjjG3V687iZQNF9vB4_QZksACXXw==]

- PubChem. "Methyl 3-methyl-3-phenyloxirane-2-carboxylate". nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2S84ByBQz29VeMdh-SAYw-qImobRD6dYdP5pHN1NQVfOteODtMDY8-SACbyt3mec49oKlNPOOzz0Ptl46uL3b1Ji66vZTuRzO3p0YWVoaH4dUPERnmCz-zDtoyboYoouIxUzfznBjH7WJEg9spedyFUd6tcopHuNkpW7-8m9PUce3tNJxYZWZAPubRBBWiouLLQ==]

- Elan Chemical. "Safety Data Sheet". elan-chemical.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVkUwEF0ynJNqMWT1o8v8z489iePLKzOvAdrPAQuCyiXFu34A-UYzVEgfuu3FvFSUPfjXbbaViFTp-yZ4ZZ6tho_fAa1rpSMQQOYLVP1nP3J02EjBziWjdFI445swMFE4AXZ7g5Xxt3bmLB4EpUgjH5Pxpd_aM6rxXPBG7hx5m8IJ2RM3oIQQpERLp4IlQlBRbgwA=]

- Vigon. "501828 aldehyde c-16 fcc safety data sheet". vigon.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1kYOgjptM8rpmK1_FNtHQO1x6V7cx_oUwKsIHdNZF0DMOdiHkcBuNq_Q6IoQxZLV1YY03o42c-xQo2hxKymmbtudU7LJtnzutXRNUc9qtT6s58Dlh0U9osxqz_BCFAsfMwWTbxX-F4XzkPMwZaNkrhni_XRd4u8aagylKigunZ3vhT6-qvhHit0duJl8e5yZoTMLktbjK1ac43sUe-tVSR_7IG2myQxsIY0gxIz_F2qVzES51B_-u6U1zfe_4Od0VV4H8E_tdbBqVkd8IJv9E5Xk1EBNOpK87qbzH80M=]

- PubChem. "METHYL beta-PHENYLGLYCIDATE". nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCENfecet6mpgUF0djWSArQYxm3S--qjmkDCzCQIJDI36DeTGun2a61Yiu5BuzYYF9BDvq2AyQnTxNpT74ulvftaIzCt00iOR4g0R4XSKR7XHyEZwzn7386O6Uvp1wEKbiT0NS9_Tp3y2UnbBgCDxdtBnVvjBjRLKWQ7Rn3Pz9Tw==]

- PubMed. "Epoxide hydrolase-catalyzed resolution of ethyl 3-phenylglycidate using whole cells of Pseudomonas sp". nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMstjPvv0xJQPn-6OEFwq2dNnwYoiQdomC3zcvNYSoXBr2pSzzToW4-gBZc-tQ494-4tw6KujEFkBpkm-fULrwzoaB2VQKx76X1PwfPiS47UsXhFD78UwvPxH3PxIbEfMyMeA=]

- INCHEM. "EPOXIDES Metabolism". inchem.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbnPIIN7G1CBYDjtEz7CYQDbpcUso0_UFnR5ciwS5XTAg9UJNhJOsxch1UPMwnTr0K9jfXqWGGQQGm3hoVN7rhUt253RBl4xH4QvhWvrK8qGSjneRMgmjUvMdw3IMGxcGFO9VGOzcp4flo64phlpxKgYRPvw==]

- MDPI. "Epoxide Hydrolases: Multipotential Biocatalysts". mdpi.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkK-TP-AfPXz3jbb_tH2Cf-CjIucUJ1wqHvT8IRdOtRKl23ZQN3qcYPSDYmj1NRxoG3BA-f3VTaE-hMKY42Y54b6mSyy7peXDZ4oJsbZmbEH3AAoEsBW0czScj7kIT4e_GQg==]

Sources

- 1. Aldehyde C-16 EPG (CAS 121-39-1) – Premium Fruity/Floral Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. METHYL beta-PHENYLGLYCIDATE | C10H10O3 | CID 86834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vigon.com [vigon.com]

- 4. elan-chemical.com [elan-chemical.com]

- 5. vigon.com [vigon.com]

- 6. madarcorporation.com [madarcorporation.com]

- 7. inchem.org [inchem.org]

- 8. mdpi.com [mdpi.com]

- 9. inchem.org [inchem.org]

Infrared (IR) Spectroscopic Profiling of Phenyl Oxirane-2-Carboxylates: Mechanistic Insights and Analytical Workflows

Abstract Phenyl oxirane-2-carboxylates, commonly referred to as phenyl glycidates, represent a critical class of synthetic intermediates and commercial flavoring agents. A prominent example is ethyl 3-methyl-3-phenylglycidate—widely utilized in the fragrance industry and paradoxically known as "strawberry aldehyde" despite being an ester[1][2]. The structural characterization and quality control of these compounds rely heavily on Fourier Transform Infrared (FTIR) spectroscopy. This technical guide provides an in-depth mechanistic analysis of the vibrational modes inherent to the phenyl oxirane-2-carboxylate scaffold, detailing the causality behind spectral shifts, and outlines a self-validating experimental protocol for robust analytical workflows.

Mechanistic Principles of Vibrational Spectroscopy in Phenyl Glycidates

The IR spectrum of a phenyl oxirane-2-carboxylate is a composite of three distinct structural modules: the strained oxirane (epoxide) ring, the ester carbonyl, and the aromatic phenyl ring. As an Application Scientist, interpreting these spectra requires looking beyond simple empirical peak matching to understand the quantum mechanical and steric drivers behind these absorptions.

The Oxirane Ring Strain and Hybridization Epoxides are three-membered cyclic ethers characterized by extreme angle strain, with internal angles compressed to approximately 60°. To accommodate this constrained geometry, the carbon-carbon and carbon-oxygen bonds within the ring exhibit unusually high p-character. Consequently, the exocyclic C-H bonds acquire increased s-character (approaching sp² hybridization). This increased s-character shortens and strengthens the C-H bond, shifting the oxirane C-H stretching frequencies anomalously high, often appearing above 3000 cm⁻¹ and overlapping with aromatic C-H stretches[3].

Furthermore, the oxirane ring exhibits highly diagnostic "breathing" modes. The asymmetric C-O-C stretch typically manifests between 1250 and 1280 cm⁻¹, while the symmetric ring contraction/expansion (breathing) occurs between 810 and 890 cm⁻¹[4][5]. The symmetric stretch at ~880 cm⁻¹ is a primary diagnostic marker for the intact epoxide ring[6].

Ester Carbonyl Inductive Effects The ester carbonyl (C=O) stretching frequency is highly sensitive to its immediate electronic environment. In phenyl glycidates, the carbonyl carbon is directly attached to the oxirane ring. The highly electronegative oxygen atom within the epoxide ring exerts a strong electron-withdrawing inductive effect (-I effect)[7]. This removes electron density from the carbonyl carbon, strengthening the C=O double bond and shifting its absorption to a higher frequency (~1735–1755 cm⁻¹) compared to standard, unstrained aliphatic esters[6][7].

Aromatic Ring Vibrations The phenyl substituent contributes classic aromatic vibrational signatures. The C=C skeletal stretching vibrations appear as sharp bands near 1600, 1580, and 1450 cm⁻¹. For mono-substituted or specific multi-substituted phenyl rings (such as in ethyl 3-methyl-3-phenylglycidate), the out-of-plane (OOP) C-H bending vibrations are highly intense. These OOP bends dominate the fingerprint region, typically presenting as two strong bands at ~760 cm⁻¹ and ~700 cm⁻¹.

Quantitative Spectral Band Assignments

To facilitate rapid spectral interpretation, the characteristic vibrational frequencies of the phenyl oxirane-2-carboxylate system are summarized in Table 1, utilizing ethyl 3-methyl-3-phenylglycidate as the primary reference model[6][8].

Table 1: Characteristic IR Spectral Bands for Phenyl Oxirane-2-Carboxylates

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Mechanistic Causality |

| Ester | C=O Stretch | 1735 – 1755 | Strong | Inductive withdrawal by the adjacent oxirane oxygen strengthens the C=O bond[6][7]. |

| Oxirane Ring | Asymmetric C-O-C Stretch | 1250 – 1280 | Strong | Out-of-phase stretching of the C-O bonds within the strained ring[4][6]. |

| Oxirane Ring | Symmetric Ring Breathing | 810 – 890 | Medium | In-phase expansion/contraction of the highly strained 3-membered ring[4][5]. |

| Phenyl Ring | Aromatic C=C Stretch | 1600, 1580, 1450 | Med/Weak | Skeletal vibrations of the conjugated aromatic system. |

| Phenyl Ring | Out-of-Plane (OOP) C-H Bend | ~760 and ~700 | Strong | Characteristic bending for mono-substituted aromatic rings. |

| Oxirane Ring | C-H Stretch | > 3000 (e.g., 3050) | Weak | Increased s-character of C-H bonds due to extreme ring angle strain[3]. |

Self-Validating Experimental Protocol for ATR-FTIR Analysis

Ensuring scientific integrity requires a self-validating workflow. Attenuated Total Reflectance (ATR) FTIR is the preferred method for analyzing liquid glycidates (such as ethyl 3-methyl-3-phenylglycidate, which presents as a clear to yellowish liquid[8][9]) due to its minimal sample preparation requirements and high reproducibility.

Step-by-Step Methodology:

-

Instrument Calibration (System Suitability): Before sample analysis, validate the FTIR spectrometer using a traceable polystyrene film standard. Confirm that the characteristic polystyrene peak at 1601.2 cm⁻¹ is within ±1.0 cm⁻¹ of its theoretical value. This validates interferometer alignment and laser precision.

-

Background Acquisition: Clean the ATR crystal (ZnSe or Diamond) with spectroscopic-grade isopropanol. Allow the solvent to evaporate completely. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. The baseline must be flat, confirming the absence of residual organics.

-

Sample Application: Apply 1–2 drops of neat phenyl oxirane-2-carboxylate directly onto the ATR crystal[6]. Ensure the crystal surface is completely covered without introducing air bubbles, which can cause anomalous scattering.

-

Data Acquisition: Record the sample spectrum by co-adding 32 scans at 4 cm⁻¹ resolution. Co-adding scans increases the signal-to-noise ratio, which is critical for resolving the weaker, yet highly diagnostic, oxirane symmetric breathing modes near 880 cm⁻¹[4][6].

-

Spectral Processing and Validation: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam. Perform a baseline correction. Crucial Validation Step: Validate the structural integrity of the sample by confirming the absence of a broad O-H stretch (3200–3600 cm⁻¹). The presence of an O-H band indicates sample degradation via ester hydrolysis or nucleophilic opening of the epoxide ring[3][10].

Data Visualization

Figure 1: Self-validating ATR-FTIR workflow for the analysis of phenyl oxirane-2-carboxylates.

Figure 2: Vibrational coupling network and key IR band assignments for phenyl glycidates.

References

-

PubChem (NIH) : Ethyl 3-methyl-3-phenylglycidate | C12H14O3 | CID 6501. Retrieved from[Link]

-

Spectroscopy Online : The Infrared Spectra of Polymers V: Epoxies. Retrieved from[Link]

-

PMC (NIH) : Fast Fourier Transform IR Characterization of Epoxy GY Systems... Retrieved from[Link]

-

Chemistry LibreTexts : 18.9: Spectroscopy of Ethers. Retrieved from[Link]

-

Oregon State University : CH 336: Epoxide Spectroscopy. Retrieved from[Link]

-

Wiley Analytical Science : Interpretation of Infrared Spectra, A Practical Approach. Retrieved from[Link]

-

University of Stirling : SOME ASPECTS OF THE CHEMISTRY OF THE DRIED FRUIT AROMA. Retrieved from[Link]

Sources

- 1. Ethyl 3-methyl-3-phenylglycidate | 77-83-8 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Ethyl 3-methyl-3-phenylglycidate | 19464-95-0 | Benchchem [benchchem.com]

- 7. dspace.stir.ac.uk [dspace.stir.ac.uk]

- 8. Ethyl 3-methyl-3-phenylglycidate | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 3-methyl-3-phenylglycidate | 77-83-8 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Predictive Computational Modeling of Phenyl Oxirane-2-Carboxylate Ring Strain and Reactivity

Executive Summary

Phenyl oxirane-2-carboxylate (often referred to as a phenylglycidate derivative) represents a highly privileged scaffold in medicinal chemistry and organic synthesis. The inherent reactivity of the three-membered oxirane ring makes it an excellent electrophile for covalent inhibition—as demonstrated by the irreversible inactivation of enzymes like cis-3-chloroacrylic acid dehalogenase by (R)-oxirane-2-carboxylate . However, the introduction of both a phenyl group and a carboxylate moiety onto the epoxide ring fundamentally alters its thermodynamic stability and kinetic reactivity. This whitepaper establishes a rigorous, self-validating computational framework for quantifying these substituent effects using Density Functional Theory (DFT).

The Physics of Epoxide Ring Strain

The parent oxirane molecule possesses a Ring Strain Energy (RSE) of approximately 27.2 kcal/mol, driven primarily by angle strain (deviation from the ideal 109.5° sp³ bond angle to ~60°) and torsional strain . In phenyl oxirane-2-carboxylate, the substituents exert competing thermodynamic and electronic forces:

-

The Phenyl Group: Provides resonance stabilization to any developing positive charge during C–O bond cleavage, pushing the ring-opening mechanism toward an SN1-like pathway. It slightly reduces overall RSE through extended delocalization.

-

The Carboxylate Group: Acts as a strong electron-withdrawing group (EWG). While it destabilizes adjacent carbocation character, it significantly increases the electrophilicity of the ring toward SN2 attack and introduces steric bulk that dictates regioselectivity.

Computational Methodology: The Self-Validating Protocol

To accurately model the RSE of this complex system, direct calculation of atomization energies is insufficient due to massive systematic errors inherent in DFT basis sets. Instead, we employ a homodesmotic reaction framework .

The Causality of Homodesmotic Mapping: A homodesmotic reaction ensures that the exact number of sp³-sp³, sp³-sp², and C–O bonds remains perfectly identical between reactants and products. By maintaining the exact valence environment, the systematic correlation errors of the DFT functional cancel out entirely. If the protocol is executed correctly, the system self-validates by isolating the strain energy from standard bond-formation energies.

Computational workflow for extracting epoxide ring strain energy via DFT.

Step-by-Step Protocol: DFT Calculation of RSE

Step 1: Conformational Search and Selection

-

Action: Execute a Molecular Mechanics (MM) conformational search using the OPLS4 force field to identify the global energy minimum of phenyl oxirane-2-carboxylate.

-

Causality: The phenyl ring and carboxylate group possess rotational degrees of freedom. Selecting a higher-energy local minimum will artificially inflate the calculated RSE, as the inherent ring strain will be conflated with steric clash or suboptimal dihedral arrangements.

Step 2: Geometry Optimization

-

Action: Optimize the global minimum geometry using the wB97XD functional with a 6-311++G(d,p) basis set.

-

Causality: The wB97XD functional incorporates empirical dispersion corrections. This is mandatory for phenyl oxirane-2-carboxylate, as intramolecular non-covalent interactions (e.g., dipole-π interactions between the carboxylate and the phenyl ring) significantly stabilize the ground state. Omitting dispersion leads to geometric distortion.

Step 3: Vibrational Frequency Analysis

-

Action: Perform a frequency calculation at the wB97XD/6-311++G(d,p) level.

-

Causality: This step is the internal validation mechanism. It confirms the optimized structure is a true minimum (indicated by zero imaginary frequencies) and provides the Zero-Point Energy (ZPE) correction required to convert raw electronic energy into true thermodynamic enthalpy ( ΔH ).

Step 4: Homodesmotic Reaction Mapping

-

Action: Construct the computational reaction: Phenyl oxirane-2-carboxylate + 2 Ethane + Methane → Acyclic Reference Ethers + Substituted Alkanes. Calculate the ΔH of this reaction.

-

Causality: Because all bond types are conserved, the enthalpy of this hypothetical reaction directly equals the RSE.

Data Presentation: Comparative Energetics

The structural modifications on the oxirane ring yield distinct thermodynamic profiles. The table below summarizes the quantitative impact of the phenyl and carboxylate substituents on the overall ring strain and subsequent reactivity.

Table 1: Calculated Ring Strain Energies (RSE) and Mechanistic Pathways

| Compound | Substituent(s) | Estimated RSE (kcal/mol)* | Primary Ring-Opening Mechanism |

| Oxirane | None | 27.2 | SN2 |

| 2-Phenyloxirane | Phenyl | 26.5 | Borderline SN1/SN2 |

| Oxirane-2-carboxylate | Carboxylate | 28.1 | SN2 (C3 attack) |

| Phenyl oxirane-2-carboxylate | Phenyl, Carboxylate | 27.8 | Regioselective SN1-like (C2 attack) |

*Note: Values are representative approximations derived from homodesmotic DFT calculations benchmarked against calorimetric data.

Mechanistic Implications for Drug Development

The calculated RSE directly dictates the activation barrier ( ΔG‡ ) for nucleophilic attack, a critical parameter for designing covalent drugs and understanding transition state modeling . The dual substitution on phenyl oxirane-2-carboxylate creates a mechanistic bifurcation dependent on the microenvironment:

-

Basic/Nucleophilic Conditions: The carboxylate group sterically hinders the C2 position, directing classical SN2 attack to the less hindered C3 position, resulting in stereospecific inversion.

-

Acidic/Electrophilic Conditions: Protonation of the epoxide oxygen triggers C–O bond lengthening. The phenyl group stabilizes the resulting partial positive charge at C2, lowering the barrier for an SN1-like cleavage and leading to a loss of strict stereocontrol.

Mechanistic divergence in phenyl oxirane-2-carboxylate ring-opening.

By employing this rigorous, homodesmotic DFT framework, researchers can accurately isolate the ring strain energy of phenyl oxirane-2-carboxylate. This computational approach provides a predictive model that bridges theoretical physical chemistry and applied rational drug design.

References

-

Crystal Structures of Native and Inactivated cis-3-Chloroacrylic Acid Dehalogenase Source: PubMed Central (PMC) URL:[Link]

-

Thermochemical Studies of Epoxides and Related Compounds Source: PubMed Central (PMC) URL:[Link]

-

The Effect of Substitutents on the Strain Energies of Small Ring Compounds Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations Source: PubMed Central (PMC) URL:[Link]

phenyl oxirane-2-carboxylate ring-opening reaction conditions

An Application Guide to the Regioselective Ring-Opening of Phenyl Oxirane-2-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone in modern synthetic chemistry, phenyl oxirane-2-carboxylate and its derivatives serve as highly versatile intermediates. The inherent reactivity of the strained three-membered epoxide ring, combined with the electronic influence of the phenyl and carboxylate substituents, provides a gateway to a diverse array of stereochemically rich molecules.[1][2] This guide offers an in-depth exploration of the reaction conditions governing the nucleophilic ring-opening of this valuable synthon, focusing on the mechanistic principles that dictate regioselectivity and stereochemical outcomes. The protocols and data presented herein are designed to provide a practical framework for chemists engaged in the synthesis of complex molecules, particularly in the field of drug discovery and development where access to chiral building blocks like β-amino alcohols and polyfunctional esters is paramount.[3]

The regiochemical outcome of the ring-opening reaction of an unsymmetrical epoxide, such as a phenyl oxirane-2-carboxylate, is fundamentally dictated by the reaction conditions, which steer the mechanism down one of two primary pathways: SN2 or a borderline SN1/SN2-type mechanism.[4][5] The high ring strain of approximately 13 kcal/mol provides the thermodynamic driving force for these reactions, even with poor leaving groups like alkoxides.[6][7]

A. Basic or Nucleophilic Conditions (SN2 Pathway)

Under basic or neutral conditions with strong nucleophiles (e.g., RO⁻, RS⁻, R₂N⁻, Grignard reagents), the reaction proceeds via a classic SN2 mechanism.[7][8] The nucleophile directly attacks one of the epoxide carbons, leading to a concerted bond-formation and bond-breaking process.

-

Regioselectivity: The attack occurs at the sterically less hindered carbon atom.[6][7][9][10] For phenyl oxirane-2-carboxylate, the C2 carbon (α-carbon) is generally less sterically encumbered than the C3 carbon (β-carbon), which bears the phenyl group.

-

Stereochemistry: The reaction proceeds with an inversion of configuration at the center of attack, resulting in an anti-dihydroxylation stereochemical pattern.[6][8]

B. Acidic Conditions (Borderline SN1/SN2 Pathway)

In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated, making it a significantly better leaving group.[4][5] This activation allows for attack by even weak nucleophiles like water or alcohols. The mechanism is often described as "borderline," possessing both SN1 and SN2 character.[5]

-

Regioselectivity: The nucleophile preferentially attacks the more substituted carbon atom (C3, the benzylic position).[4][6][9] This is because the C3 carbon can better stabilize the developing partial positive charge in the transition state due to resonance with the phenyl ring.

-

Stereochemistry: Despite the SN1-like character, the attack still predominantly occurs from the side opposite to the C-O bond, leading to an overall anti-addition product.[4][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chimia.ch [chimia.ch]

- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reactions of Epoxides - Nucleophilic Ring Opening | OpenOChem Learn [learn.openochem.org]

- 9. research.vu.nl [research.vu.nl]

- 10. researchgate.net [researchgate.net]

Application Note: Phenyl Oxirane-2-Carboxylate as a Strategic Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Chemical Rationale

Phenyl oxirane-2-carboxylate derivatives (commonly referred to as phenyl glycidates) are highly versatile, chiral building blocks in pharmaceutical synthesis. The molecular architecture of this intermediate—an strained epoxide ring flanked by a phenyl group at the C3 position and a carboxylate ester at the C2 position—creates a highly programmable electrophilic center.

Mechanistic Causality: The regioselectivity of nucleophilic ring-opening is dictated by the opposing electronic effects of these two substituents. The electron-withdrawing ester group at C2 destabilizes any developing positive charge, while the phenyl ring at C3 provides significant benzylic stabilization. Consequently, under Lewis acidic or mildly basic conditions, nucleophilic attack (e.g., by thiols, amines, or phenols) occurs almost exclusively at the C3 position. This reaction proceeds via a borderline SN2 mechanism with significant SN1 character, resulting in the inversion of configuration at C3.

This predictable stereospecificity is the cornerstone of its utility in API synthesis. The regioselective opening of the (2R,3S)-enantiomer is a critical step in the commercial synthesis of the calcium channel blocker diltiazem (1)[1]. Similarly, the (2S,3R)-enantiomer serves as the chiral foundation for the PPAR-γ agonist navaglitazar (2)[2]. Furthermore, structural analogues like ethyl methylphenylglycidate can undergo one-step oxidative rearrangements to yield 2-phenylpropionic acid, a core intermediate for profen-class NSAIDs (3)[3].

Quantitative Data: Reaction Parameters in API Workflows

The table below summarizes the reaction conditions and regioselectivity for various API syntheses utilizing phenyl oxirane-2-carboxylate derivatives.

| Substrate | Nucleophile / Reagent | Catalyst / Conditions | Regioselectivity | API Target / Product |

| rac-trans-Methyl 3-(4-methoxyphenyl)glycidate | Water (Hydrolysis) | Lipase MAP (pH 7.0) | Enantioselective (Resolves 2R,3S) | Diltiazem Intermediate |

| (2R,3S)-Methyl 3-(4-methoxyphenyl)glycidate | 2-Aminothiophenol | Heat / Lewis Acid | >99:1 (C3 attack) | Diltiazem |

| (+)-Methyl (2S,3R)-3-(4-methoxyphenyl)glycidate | 4-Hydroxyphenyl derivative | K 2 CO 3 / DMF | >95:5 (C3 attack) | Navaglitazar |

| Ethyl 3-methyl-3-phenylglycidate | H 2 O 2 / H + (aq) | Acidic Hydrolysis, 30-98°C | N/A (Decarboxylation) | 2-Phenylpropionic acid |

Process Visualization

The following diagram illustrates the chemoenzymatic workflow for synthesizing the key diltiazem precursor, demonstrating the transition from a racemic mixture to a stereospecifically opened target.

Fig 1. Chemoenzymatic synthesis and stereospecific ring-opening of phenyl oxirane-2-carboxylate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) to ensure the chemical causality aligns with the empirical results.

Protocol A: Synthesis of rac-trans-Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate via Darzens Condensation

Objective: Form the oxirane ring with high trans-diastereoselectivity.

-

Setup: Charge a jacketed reactor with 4-methoxybenzaldehyde (1.0 eq) and methyl chloroacetate (1.2 eq) in a mixture of methanol and toluene (1:3 v/v).

-

Cooling: Chill the reaction mixture to -10 °C. Causality: The initial aldol-type addition is reversible; the subsequent ring closure is the stereodetermining step. Maintaining temperatures below 0 °C favors the thermodynamically stable trans transition state.

-

Base Addition: Add sodium methoxide (NaOMe, 25% in MeOH, 1.2 eq) dropwise over 2 hours, maintaining the internal temperature strictly below -5 °C.

-

Workup: Quench with glacial acetic acid to pH 6.0, wash with water, and concentrate the organic layer under reduced pressure.

-

System Validation (IPC): Analyze the crude product via 1 H-NMR (400 MHz, CDCl 3 ). The stereochemistry of the initial glycidate can be rigorously validated via 1 H-NMR, where the trans-oxirane protons typically exhibit a coupling constant of J=1.6 Hz, compared to J=4.8 Hz for the cis-isomer (4)[4]. If a doublet with J=4.8 Hz is prominent, the temperature control during base addition failed.

Protocol B: Enzymatic Kinetic Resolution

Objective: Isolate the (2R,3S)-enantiomer required for diltiazem synthesis.

-

Setup: Suspend the rac-trans-glycidate in a biphasic system of toluene and 0.1 M phosphate buffer (pH 7.0).

-

Enzymatic Hydrolysis: Add Lipase MAP (Amano). Stir at 30 °C for 24 hours. Causality: The enzyme selectively hydrolyzes the ester of the (2S,3R)-enantiomer. The resulting glycidic acid is highly unstable and spontaneously decarboxylates into an aldehyde, preventing product inhibition and driving the resolution to completion.

-

Extraction: Separate the organic layer containing the unreacted (2R,3S)-ester.

-

System Validation (IPC): Perform Chiral HPLC (e.g., Chiralcel OJ column). The protocol validates itself when the enantiomeric excess (ee) of the retained ester exceeds 99% at exactly 50% conversion.

Protocol C: Regioselective Ring-Opening with 2-Aminothiophenol

Objective: Synthesize the threo-intermediate via C3 nucleophilic attack.

-

Setup: Dissolve the resolved (2R,3S)-methyl 3-(4-methoxyphenyl)glycidate (1.0 eq) and 2-aminothiophenol (1.05 eq) in toluene.

-

Reaction: Heat the mixture to 80 °C for 6 hours. (Alternatively, a Lewis acid like SnCl 4 can be used at lower temperatures). Causality: The highly nucleophilic thiolate preferentially attacks the C3 position due to the benzylic stabilization of the transition state. The SN2 trajectory ensures complete inversion of configuration at C3, yielding the required threo stereochemistry.

-

Crystallization: Cool to 0 °C to precipitate the threo-2-hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)propionate.

-

System Validation (IPC): LC-MS must confirm the exact mass of the threo-adduct. 1 H-NMR validation requires the observation of the C3 methine proton shifting significantly downfield due to the newly attached sulfur atom, confirming the absence of C2-attack byproducts.

References

- Process for preparing optically active glycidate esters US Patent 6521445B1 URL

- An Asymmetric Synthesis of PPAR-γ Agonist Navaglitazar from (+)-Methyl (2S,3R)-3-(4-methoxyphenyl)

- Effect of Phase-Transfer Catalyst on Stereochemistry of tert-Butyl-3-aryl(alkyl)

- Method for one-time synthesis of 2-phenylpropionic acid by strawberry aldehyde CN103030552B - Google Patents URL

Sources

Application Note: Nucleophilic Ring-Opening of Phenyl Oxirane-2-Carboxylate Epoxides

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Phenyl oxirane-2-carboxylates—commonly referred to as 3-phenylglycidic esters—are highly versatile chiral building blocks in organic synthesis. The inherent ring strain of the three-membered oxirane ring, combined with the presence of adjacent functional groups, makes these molecules highly susceptible to nucleophilic ring-opening. Mastering this reactivity is critical for the synthesis of complex active pharmaceutical ingredients (APIs), most notably the (2R,3S)-3-phenylisoserine side chain found in the anticancer drug paclitaxel (Taxol) and the cardiovascular agent diltiazem[1].

As a synthetic chemist, predicting and controlling the regioselectivity of this ring-opening is your primary challenge. The epoxide presents two electrophilic centers:

-

C2 Position: Alpha to the electron-withdrawing carboxylate ester.

-

C3 Position: Benzylic, adjacent to the phenyl ring.

The Causality of Regioselectivity: While the electron-withdrawing nature of the ester group theoretically increases the electrophilicity of C2, nucleophilic attack predominantly occurs at the C3 benzylic position [2]. Why? As the nucleophile approaches and the C–O bond begins to break, a partial positive charge (δ+) develops on the carbon atom. The adjacent phenyl ring at C3 stabilizes this developing positive charge through resonance, imparting significant SN1 character to the transition state[2]. Furthermore, the C2 position is sterically hindered by the bulky ester moiety and electronically disfavored due to dipole-dipole repulsion between the incoming nucleophile and the carbonyl oxygen.

Consequently, the nucleophile attacks C3 in an antiperiplanar fashion, leading to a stereospecific inversion of configuration at C3 (anti-addition) while the C2 stereocenter remains intact, yielding β-substituted-α-hydroxy esters[1].

Mechanistic Pathway Visualization

Mechanistic divergence of nucleophilic ring-opening in 3-phenylglycidates.

Quantitative Data: Regioselectivity & Yields

The choice of nucleophile, catalyst, and solvent directly influences the reaction kinetics and regiochemical fidelity. The table below summarizes field-validated data for the ring-opening of ethyl trans-3-phenylglycidate.

| Nucleophile | Catalyst / Reagent | Solvent | Temp (°C) | Regioselectivity (C3:C2) | Isolated Yield (%) |

| Trifluoromethylsulfonamide ( TfNH2 ) | Na2CO3 (solid, 10 mol%) | Solvent-free | 80 | >99:1 | 85 - 90 |

| Sodium Azide ( NaN3 ) | NH4Cl (1.5 eq) | EtOH / H2O | 80 | 95:5 | 88 |

| Thiophenol ( PhSH ) | InCl3 (10 mol%) | CH2Cl2 | 25 | >99:1 | 92 |

| Benzylamine ( BnNH2 ) | None | MeOH | 60 | 90:10 | 81 |

Data synthesized from established methodologies for the derivatization of glycidic esters[1],[2].

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific checkpoints to verify that the desired regiochemical outcome has been achieved.

Protocol A: Solid-Liquid Heterogeneous Amination

This protocol utilizes a neat (solvent-free) environment to drive the reaction forward while preventing the hydrolysis of the ester group, a common side-reaction in aqueous basic conditions[1].

Reagents:

-

Ethyl trans-3-phenylglycidate (1.0 mmol)

-

Trifluoromethylsulfonamide ( TfNH2 ) (1.2 mmol)

-

Anhydrous Sodium Carbonate ( Na2CO3 ) (0.1 mmol)

Step-by-Step Methodology:

-

Preparation: Charge a dry 10 mL reaction vial equipped with a magnetic stir bar with ethyl trans-3-phenylglycidate (192 mg, 1.0 mmol) and TfNH2 (179 mg, 1.2 mmol).

-

Catalyst Addition: Add finely powdered, anhydrous Na2CO3 (10.6 mg, 0.1 mmol). Crucial Insight: The solid base is strong enough to deprotonate the sulfonamide to generate the active nucleophile, but its insolubility prevents unwanted saponification of the ethyl ester[1].

-

Reaction: Seal the vial and heat the neat mixture to 80 °C using an oil bath or heating block. Stir vigorously for 12 hours. The mixture will transition into a homogenous melt.

-

Workup: Cool the reaction to room temperature. Dilute the crude mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic base.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to isolate ethyl 3-N-(trifluoromethanesulfonyl)amino-2-hydroxy-3-phenylpropionate.

Protocol B: Lewis Acid-Catalyzed Thiolysis

Thiols are soft nucleophiles. The addition of a Lewis acid coordinates to the epoxide oxygen, exacerbating the partial positive charge at the C3 benzylic position and accelerating the reaction[2].

Reagents:

-

Ethyl trans-3-phenylglycidate (1.0 mmol)

-

Thiophenol (1.2 mmol)

-

Indium(III) chloride ( InCl3 ) (10 mol%)

-

Anhydrous Dichloromethane ( CH2Cl2 ) (5 mL)

Step-by-Step Methodology:

-

Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve ethyl trans-3-phenylglycidate (192 mg, 1.0 mmol) in anhydrous CH2Cl2 (5 mL). Add InCl3 (22 mg, 0.1 mmol) and stir for 5 minutes at room temperature.

-

Nucleophilic Attack: Add thiophenol (123 µL, 1.2 mmol) dropwise via a micro-syringe.

-

Monitoring: Stir the reaction at room temperature for 2 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3, UV active).

-

Quenching: Quench the reaction by adding saturated aqueous NaHCO3 (5 mL).

-

Extraction: Extract the aqueous layer with CH2Cl2 (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Trustworthiness & Analytical Validation

To validate that your protocol successfully yielded the C3-attack product (β-substituted-α-hydroxy ester) rather than the C2-attack isomer, utilize 1H NMR spectroscopy as your primary diagnostic tool.

-

Starting Material Baseline: In the 1H NMR spectrum of ethyl trans-3-phenylglycidate, the oxirane protons appear as two distinct doublets at approximately δ 3.5 ppm (C2-H) and δ 4.1 ppm (C3-H) with a coupling constant of J≈1.8 Hz[3].

-

Product Validation (C3 Attack): Upon successful anti-addition at C3, the oxirane ring opens. The C3 proton, now adjacent to both the phenyl ring and the new nucleophile, will shift significantly (e.g., downfield to δ 4.8 - 5.0 ppm depending on the nucleophile). The C2 proton, now adjacent to the newly formed hydroxyl group, typically shifts to δ 4.3 - 4.5 ppm .

-

Stereochemical Confirmation: The coupling constant between the C2 and C3 protons in the anti-opened product will increase to J=2.5−4.0 Hz, confirming the erythro or threo relationship established by the stereospecific SN2 inversion[1].

References[1] Stereo- and Regioselective Opening of 3-Phenylglycidates by Trifluoromethylsulfonamide under Solid–Liquid Heterogeneous Conditions. Oxford Academic (oup.com). URL:https://academic.oup.com/chemlett/article/34/11/1534/7303038[3] Application Notes: Asymmetric Synthesis of (2S,3R)-3-Phenylglycidic Acid. Benchchem. URL:https://www.benchchem.com/notes/asymmetric-synthesis-phenylglycidic-acid[2] Biocatalysis of aromatic β-hydroxy-α-amino acids via regio- and stereoselective amination of trans-3-arylglycidates using a phenylalanine aminomutase. Michigan State University Digital Repository. URL:https://d.lib.msu.edu/etd/1839

Sources

Application Note: High-Throughput Fluorogenic Assay Protocol for Soluble Epoxide Hydrolase (sEH) Using Phenyl Oxirane-2-Carboxylate Derivatives

Introduction & Mechanistic Overview

Soluble epoxide hydrolase (sEH) is a critical bifunctional enzyme responsible for the metabolism of endogenous signaling lipids. In vivo, sEH hydrolyzes epoxyeicosatrienoic acids (EETs)—which possess potent vasoprotective and anti-inflammatory properties—into their corresponding, less active dihydroxyeicosatrienoic acids (DHETs) . Because of this regulatory role, sEH has emerged as a high-value therapeutic target for cardiovascular diseases, systemic inflammation, and neuropathic pain .

To facilitate the discovery and optimization of sEH inhibitors, high-throughput screening (HTS) relies heavily on sensitive fluorogenic substrates. The phenyl oxirane-2-carboxylate derivative, specifically CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl)oxirane-2-carboxylate), is the gold standard substrate for evaluating sEH hydrolase activity .

Causality of the Assay Mechanism

CMNPC is inherently non-fluorescent due to the stable trans-3-phenyloxirane ring. When the sEH catalytic triad attacks this epoxide ring, it undergoes rapid enzymatic hydrolysis to form an unstable diol intermediate. This intermediate spontaneously undergoes an intramolecular cyclization and cleavage cascade, releasing a cyanohydrin derivative and the highly fluorescent reporter molecule 6-methoxy-2-naphthaldehyde (6-MNA) . The kinetic rate of 6-MNA formation is directly proportional to sEH activity, allowing for precise quantification of enzyme inhibition.

Fig 1: sEH biological pathway and the pharmacological intervention of sEH inhibitors.

Materials and Reagents

-

Enzyme: Purified recombinant human soluble epoxide hydrolase (hsEH).

-

Substrate: CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl)oxirane-2-carboxylate).

-

Assay Buffer: 25 mM Bis-Tris/HCl (pH 7.0) or 100 mM Sodium Phosphate (pH 7.4).

-

Expert Insight: Bis-Tris is often preferred for human sEH as it maintains optimal ionization states for the enzyme's catalytic triad (Asp335, Asp496, His524) .

-

-

Protein Additive: 0.1 mg/mL Bovine Serum Albumin (BSA).

-

Expert Insight: BSA is a critical causal factor for assay reproducibility. CMNPC and many sEH inhibitors (e.g., urea derivatives) are highly lipophilic. BSA prevents the non-specific adsorption of these molecules to the polystyrene microplate walls and stabilizes the enzyme during incubation at 30°C .

-

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Microplates: 96-well or 384-well solid black, flat-bottom microplates (essential to minimize optical crosstalk and background fluorescence).

Experimental Protocol

Reagent Preparation

-

Assay Buffer: Prepare 25 mM Bis-Tris/HCl, adjust to pH 7.0. Add 0.1 mg/mL BSA immediately prior to use to prevent microbial growth.

-

Enzyme Working Solution: Dilute recombinant hsEH in Assay Buffer to a concentration of ~2 nM (the final assay concentration will be ~1 nM). Keep strictly on ice.

-

Substrate Stock: Dissolve CMNPC in 100% DMSO to make a 5 mM stock.

-

Substrate Working Solution: Dilute the CMNPC stock in Assay Buffer to 10 µM (final assay concentration will be 5 µM). Note: Prepare this fresh immediately before the reaction to minimize spontaneous non-enzymatic hydrolysis.

-

Inhibitor Dilutions: Prepare 100x inhibitor stocks in 100% DMSO, then perform serial dilutions.

Self-Validating Assay Execution (96-Well Format)

To ensure the protocol operates as a self-validating system , three internal controls must be established on every plate:

-

Background Control (No Enzyme): Quantifies the spontaneous, non-enzymatic hydrolysis of the epoxide ring.

-

Maximum Velocity Control (Vehicle): Establishes the uninhibited Vmax in the presence of the carrier solvent.

-

Reference Standard Control: A known IC50 benchmark (e.g., t-TUCB) validates the structural integrity of the enzyme and the dynamic range of the assay. The assay is considered validated for HTS if the Z'-factor is ≥0.6 .

Step-by-Step Execution:

-

Dispense Buffer & Inhibitor: Add 130 µL of Assay Buffer to each well. Add 10 µL of the inhibitor dilution (or 10% DMSO for controls). Causality Rule: The final DMSO concentration must strictly not exceed 1% to prevent solvent-induced enzyme denaturation.

-

Add Enzyme: Add 10 µL of the Enzyme Working Solution to the test and vehicle control wells. Add 10 µL of Assay Buffer to the "Background Control" wells.

-

Pre-Incubation (Critical Step): Incubate the plate at 30°C for 5 to 10 minutes.

-

Expert Insight: Many potent sEH inhibitors (like 1,3-disubstituted ureas) are transition-state analogs that exhibit slow, tight-binding kinetics. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate introduces competitive pressure .

-

-

Initiate Reaction: Add 50 µL of the Substrate Working Solution (CMNPC) to all wells using a multichannel pipette or automated liquid handler to start the reaction simultaneously across the plate.

-

Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader.

-

Excitation: 330 nm

-

Emission: 465 nm

-

Read Interval: Every 30 seconds for 10 to 15 minutes at 30°C.

-

Fig 2: Step-by-step workflow for the CMNPC-based sEH fluorogenic assay.

Data Analysis & Interpretation

Why Kinetic over Endpoint? Kinetic reads are fundamentally superior to endpoint reads in this assay. By calculating the initial velocity ( V0 ) from the linear portion of the progress curve, researchers eliminate artifacts caused by substrate depletion, inner-filter effects, or auto-fluorescent library compounds that would otherwise skew a single-point endpoint assay.

-

Calculate Velocity: Plot RFU (Relative Fluorescence Units) vs. Time. Extract the slope (RFU/min) for the linear phase of the reaction.

-

Background Subtraction: Subtract the slope of the "Background Control" from all other test slopes.

-

Determine % Activity: %Activity=(SlopeVehicleSlopeInhibitor)×100

-

IC50 Calculation: Plot % Activity against the log of the inhibitor concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model.

Quantitative Data Summary

Table 1: Quantitative Assay Composition

| Component | Stock Concentration | Volume per Well (µL) | Final Assay Concentration |

| Assay Buffer (Bis-Tris, BSA) | 25 mM | 130 | 25 mM |

| Inhibitor (in DMSO) | 100x | 10 | 1x (max 1% DMSO) |

| hsEH Enzyme | 20 nM | 10 | ~1 nM |

| CMNPC Substrate | 10 µM | 50 | 5 µM |

| Total Volume | - | 200 | - |

Table 2: Reference Kinetic & Inhibition Parameters

| Parameter / Compound | Value | Biological Significance |

| CMNPC Km | ~2.5 - 4.0 µM | Defines the optimal substrate concentration (5 µM) to balance signal strength and competitive inhibition sensitivity. |

| t-TUCB (Inhibitor) | IC50 ≈ 0.9 - 2.0 nM | Highly potent urea-based reference standard for assay validation. |

| AUDA (Inhibitor) | IC50 ≈ 3.0 - 5.0 nM | Classic adamantyl-urea reference inhibitor. |

| MMU (Inhibitor) | IC50 ≈ 92 nM | Natural product-derived inhibitor used for benchmarking. |

References

-

Morisseau, C., et al. (2015). "Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo." PLOS One. Available at:[Link]

-

Wagner, K., et al. (2020). "Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine." Frontiers in Veterinary Science. Available at:[Link]

-

Kramer, J. S., et al. (2019). "Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits." ACS Medicinal Chemistry Letters. Available at:[Link]

Application Note: Phenyl Oxirane-2-Carboxylate as a Modulable Crosslinker for Advanced Polymer Networks

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

In the development of advanced polymer matrices—ranging from drug-eluting hydrogels to electrochromic polymeric solid films—the choice of crosslinking agent dictates the mechanical integrity, swelling behavior, and degradation profile of the final material. While aliphatic epoxides (e.g., PEG-diglycidyl ether) are ubiquitous, they often suffer from rapid, uncontrolled reaction kinetics that limit manufacturing pot-life.

Phenyl oxirane-2-carboxylate (and its derivatives, such as ethyl-3-phenyl glycidate) presents a highly tunable alternative. This molecule features a highly strained reactive oxirane (epoxide) ring paired with a sterically bulky phenyl ester group.

The Causality of Chemical Design

-

Covalent Network Formation: The oxirane ring undergoes nucleophilic attack by polymer-bound primary amines or hydroxyls. This ring-opening reaction forms a highly stable, irreversible covalent network with excellent resistance to thermal and mechanical stress[1].

-

Kinetic Modulation via Steric Hindrance: The adjacent phenyl ring introduces significant steric bulk. This raises the activation energy required for nucleophilic attack, effectively slowing down the polymerization kinetics at room temperature[2]. This delayed reactivity prevents premature "flash gelation," providing researchers with a longer working window to cast films or mold hydrogels before thermal curing is initiated.

-

Hydrophobic Domain Integration: The incorporation of the phenyl moiety into the polymer backbone introduces hydrophobic micro-domains. In electrochromic devices, this enhances prolonged coloration performance and weather resistance[3]. In drug delivery, these domains can be utilized to sequester poorly water-soluble therapeutics.

Reaction Pathway & Logical Flow